N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE is a heterocyclic compound that features a thiazole ring, a thiophene ring, and a chlorobenzyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of a compound are usually identified through a combination of experimental techniques such as affinity chromatography, drug affinity responsive target stability, and others . Computational approaches are also used to predict possible protein targets .
Mode of Action
The compound’s interaction with its targets and any resulting changes are often studied using a variety of experimental techniques, including affinity chromatography, drug affinity determinations, responsive target stability, and others . Computational approaches have also been considered plausible initial alternatives .
Biochemical Pathways
The affected pathways and their downstream effects are typically identified through metabolomics studies, which provide a broad picture of the metabolome and insights into complex biochemical pathways .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties are usually determined through a combination of in vitro and in vivo studies . These studies help to understand how the compound is absorbed, distributed, metabolized, and excreted by the body, and their impact on the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are often studied using a variety of techniques, including molecular biology, cellular biology, biochemistry, pharmacology, and physiology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE typically involves the reaction of 4-chlorobenzyl bromide with thiazole-2-thiol to form the intermediate 5-(4-chlorobenzyl)thiazole. This intermediate is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of new materials, such as dyes and polymers.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-2,2-diphenylacetamide
- N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-2,2-diphenylacetamide
- N-(5-(4-methylbenzyl)-1,3-thiazol-2-yl)-2,2-diphenylacetamide
Uniqueness
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of a thiazole ring, a thiophene ring, and a chlorobenzyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c16-11-5-3-10(4-6-11)8-12-9-17-15(21-12)18-14(19)13-2-1-7-20-13/h1-7,9H,8H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOUQRJTDKJRMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.